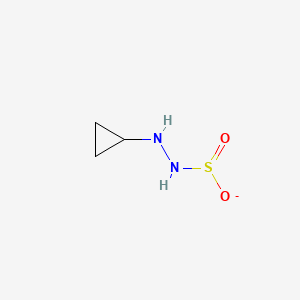![molecular formula C48H56F6IrN4P B14775633 [2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)
[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate is a complex organometallic compound with the molecular formula C48H56F6IrN4P. It is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the field of photochemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate typically involves the reaction of iridium(III) chloride with 2-(4-tertbutylphenyl)pyridine and 4-tertbutylpyridine in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, and advanced purification techniques are employed to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The compound can undergo ligand substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iridium(IV) species, while reduction reactions may produce iridium(I) species. Substitution reactions result in the formation of new iridium complexes with different ligands .
Scientific Research Applications
[2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate has a wide range of scientific research applications, including:
Materials Science: It is employed in the development of light-emitting electrochemical cells and other optoelectronic devices due to its excellent photophysical properties.
Biology and Medicine: The compound is being explored for its potential use in biological imaging and as a therapeutic agent due to its unique luminescent properties.
Mechanism of Action
The mechanism of action of [2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate involves the absorption of light, leading to the excitation of electrons to higher energy states. This excited state can then participate in various photochemical reactions, acting as a catalyst or reactant. The compound’s molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
(2,2’-Bipyridyl)bis[2-(4-tertbutylphenyl) pyridine] iridium(III) hexafluorophosphate: Similar in structure but with different ligands, leading to variations in photophysical properties.
[2,2’-Bis(4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium(III) hexafluorophosphate: Contains fluorine atoms, which can alter its reactivity and applications.
Uniqueness
The uniqueness of [2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate lies in its specific combination of ligands, which confer distinct photophysical properties. This makes it particularly suitable for applications in photochemistry and materials science, where precise control over light absorption and emission is crucial .
Properties
Molecular Formula |
C48H56F6IrN4P |
|---|---|
Molecular Weight |
1026.2 g/mol |
IUPAC Name |
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C15H16N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*4-7,9-11H,1-3H3;;/q;3*-1;+3 |
InChI Key |
DMSCIOGUPLVDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


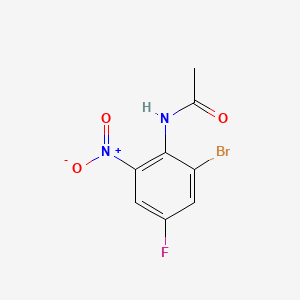

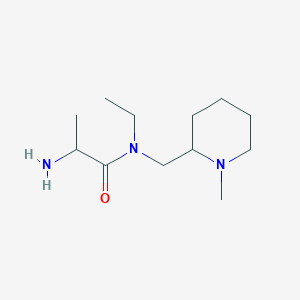
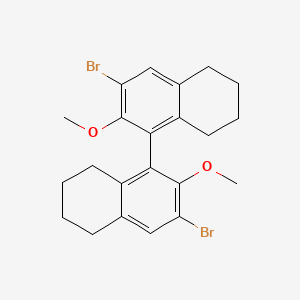
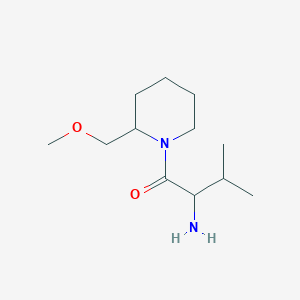
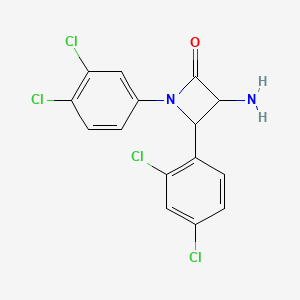
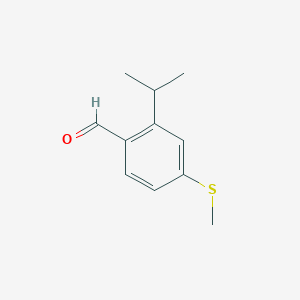
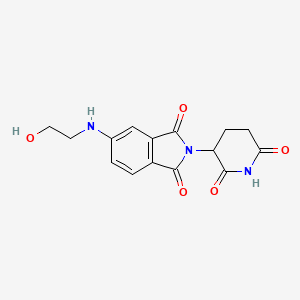

![4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14775617.png)

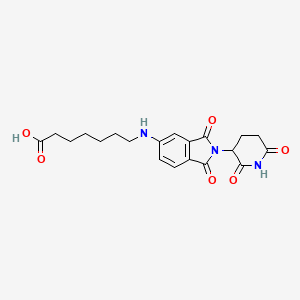
![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)
